(1R,5S)-9,9-Difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid;hydrochloride
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Overview
Description
(1R,5S)-9,9-Difluoro-3-azabicyclo[331]nonane-7-carboxylic acid;hydrochloride is a compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-9,9-Difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid;hydrochloride involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction typically requires the use of strong acids or bases to facilitate the formation of the bicyclic structure. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to remove impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-9,9-Difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
(1R,5S)-9,9-Difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1R,5S)-9,9-Difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1R,5S,7r)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid: This compound has a similar bicyclic structure but with different functional groups.
(1R,5S,7r)-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid: This compound contains a sulfur atom in the bicyclic structure, which imparts different chemical properties.
Uniqueness
(1R,5S)-9,9-Difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid;hydrochloride is unique due to the presence of fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. The fluorine atoms can enhance the compound’s stability and increase its binding affinity to molecular targets .
Properties
IUPAC Name |
(1R,5S)-9,9-difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2NO2.ClH/c10-9(11)6-1-5(8(13)14)2-7(9)4-12-3-6;/h5-7,12H,1-4H2,(H,13,14);1H/t5?,6-,7+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFXYCIPBQUZMW-FXFNDYDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2CNCC1C2(F)F)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CNC[C@@H](C2(F)F)CC1C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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